4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol
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Overview
Description
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a sulfonyl linkage, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl linkage can be reduced to sulfides using reducing agents.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The sulfonyl linkage and phenol groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(propane-2,2-diyl)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(ethane-1,2-diyl)]diphenol
Uniqueness
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
86571-18-8 |
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Molecular Formula |
C18H14O7S2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2,4-bis[(4-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,19-21H |
InChI Key |
NUXBTPZDSWMOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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